N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]-N''-ethylguanidine
Description
N,N’-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
CAS No. |
62540-36-7 |
|---|---|
Molecular Formula |
C21H23N5O2S2 |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
1,3-bis(6-ethoxy-1,3-benzothiazol-2-yl)-2-ethylguanidine |
InChI |
InChI=1S/C21H23N5O2S2/c1-4-22-19(25-20-23-15-9-7-13(27-5-2)11-17(15)29-20)26-21-24-16-10-8-14(28-6-3)12-18(16)30-21/h7-12H,4-6H2,1-3H3,(H2,22,23,24,25,26) |
InChI Key |
OZQAODRKMFQJTM-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(NC1=NC2=C(S1)C=C(C=C2)OCC)NC3=NC4=C(S3)C=C(C=C4)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N’-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with ethylguanidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
N,N’-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N,N’-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may disrupt the cell membrane integrity of bacteria, leading to cell death. In antioxidant applications, it may scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
N,N’-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine can be compared with other benzothiazole derivatives such as:
6-ethoxy-1,3-benzothiazole-2-amine: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
2-amino-6-ethoxybenzothiazole: Exhibits neuroprotective and antioxidant activities.
N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide: Used in medicinal chemistry for its potential therapeutic effects.
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